4-Ethoxy-2',4'-dimethylbiphenyl
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Overview
Description
4-Ethoxy-2’,4’-dimethylbiphenyl is an organic compound with the molecular formula C16H18O It is a biphenyl derivative characterized by the presence of ethoxy and dimethyl groups on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2’,4’-dimethylbiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Ethoxy-2’,4’-dimethylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2’,4’-dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding biphenyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alcohols .
Scientific Research Applications
4-Ethoxy-2’,4’-dimethylbiphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2’,4’-dimethylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the ethoxy group.
4-Ethoxy-3-methoxybenzaldehyde: Contains an ethoxy group but differs in the position and presence of a methoxy group.
Uniqueness
4-Ethoxy-2’,4’-dimethylbiphenyl is unique due to the specific arrangement of ethoxy and dimethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H18O |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-4-17-15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
OJLSRCVIAHLALD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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